molecular formula C15H19F2NO3 B1311179 tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 388071-27-0

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No. B1311179
M. Wt: 299.31 g/mol
InChI Key: NKGKCDXMOMAORK-QWHCGFSZSA-N
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Description

The compound tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a specialized organic molecule that is likely to be used as an intermediate in the synthesis of more complex chemical entities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, characterization, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the asymmetric Mannich reaction to synthesize tert-butyl carbamates with chiral centers . Additionally, the synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection strategies, as seen in the synthesis of an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of certain tert-butyl carbamate derivatives have been characterized, revealing intramolecular hydrogen bonds and the stabilization of the molecular structure . These studies provide a foundation for understanding the molecular structure of tert-butyl carbamates, which is essential for their application in synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, making them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines and can be used as monomeric building blocks for the synthesis of more complex molecules such as ureidopeptides . The reactivity of these compounds is crucial for their utility in constructing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the boiling and melting points of these compounds . The crystal packing and thermal stability can be studied using thermal analysis techniques such as DSC and TGA . These properties are important for the handling, storage, and application of tert-butyl carbamates in various chemical processes.

Scientific Research Applications

  • Scientific Field: Biopharmaceutical Formulations

    • Summary of Application: This compound has been used in the study of biopharmaceutical formulations . Specifically, it has been used in the lyophilization of pharmaceuticals .
    • Methods of Application: The study investigated the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
    • Results or Outcomes: The study found that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • Scientific Field: Organic Chemistry

    • Summary of Application: This compound has been used in the enantioselective synthesis of certain carbamates .
    • Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .
    • Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .
  • Scientific Field: Protease Inhibitors

    • Summary of Application: This compound has been used in the synthesis of novel protease inhibitors .
    • Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .
    • Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .
  • Scientific Field: Organic Electronics

    • Summary of Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
    • Methods of Application: The study investigated the insertion of tert-butyl groups and its effect on the TAP-localised LUMO level .
    • Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
  • Scientific Field: Protease Inhibitors

    • Summary of Application: This compound has been used in the synthesis of novel protease inhibitors .
    • Methods of Application: The study utilized asymmetric syn- and anti-aldol reactions to set both stereogenic centers . Ester-derived Ti-enolate aldol reactions as well as Evans’ diastereoselective syn-aldol reaction were investigated for these syntheses .
    • Results or Outcomes: The optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was successfully synthesized and converted to a potent β-secretase inhibitor .
  • Scientific Field: Organic Electronics

    • Summary of Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
    • Methods of Application: The study investigated the insertion of tert-butyl groups and its effect on the TAP-localised LUMO level .
    • Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Future Directions

The future directions of research on “tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate” could involve exploring its potential applications in synthetic organic chemistry, given the unique reactivity pattern of the tert-butyl group . Additionally, the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds could be another area of focus .

properties

IUPAC Name

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKCDXMOMAORK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432886
Record name tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

CAS RN

388071-27-0
Record name tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Citations

For This Compound
1
Citations
AK Ghosh, EL Cárdenas, M Brindisi - Tetrahedron letters, 2017 - Elsevier
Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate are described. …
Number of citations: 5 www.sciencedirect.com

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